N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
Description
This compound features a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group linked via an ethyl chain to a 1-phenylcyclopropanecarboxamide scaffold.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-15-8-4-5-9-16(15)21-22-23(17)13-12-20-18(25)19(10-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFZJABNSOFUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide typically involves several steps:
Starting Material: The synthesis usually starts with commercially available precursors.
Cyclopropanecarboxylation: An intermediate cyclopropanecarboxylic acid derivative is formed through a cyclopropanation reaction.
Triazine Ring Formation: The 1,2,3-triazine ring is introduced via a cyclization reaction.
Coupling Reaction: The final compound is obtained by coupling the cyclopropanecarboxylic acid derivative with the triazine intermediate.
Industrial Production Methods
For large-scale production, the process is often optimized to enhance yield and purity. Key factors include reaction temperature, pressure, solvent selection, and catalyst choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often yielding derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the compound's functional groups, potentially enhancing its stability or reactivity.
Substitution: Substitution reactions, especially nucleophilic or electrophilic ones, can lead to the formation of various analogs with unique properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, usually under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in aprotic solvents.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under controlled temperatures and pressures.
Major Products
The products formed depend on the reaction type. Oxidation often leads to the formation of ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions produce a variety of derivatives, each with distinct chemical properties.
Scientific Research Applications
Chemistry
This compound is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, it is used to probe cellular processes and molecular interactions.
Medicine
Potential medical applications include drug development and the design of therapeutic agents targeting specific pathways.
Industry
Industrial uses encompass the production of specialty chemicals and the development of advanced materials.
Mechanism of Action
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide exerts its effects by interacting with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites, leading to changes in the target's activity or function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Scaffold Variations
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Compounds such as 17a-i and 22a-c (e.g., N-(3-chlorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide) feature a benzo-oxazinone core. Key differences include:
- Electronic Properties: The triazin ring in the target compound has three nitrogen atoms, enhancing electron-withdrawing effects compared to the oxygen-containing benzo-oxazinone. This may influence binding interactions with target proteins.
- Synthetic Routes: Benzo-oxazinones are synthesized via N-alkylation with ethyl 3-bromopropionate and subsequent coupling with amines using HCTU , whereas benzo-triazin derivatives (e.g., YK014836) involve coupling of 4-oxobenzo-triazin acetic acid with amines .
Fluorinated Benzo-oxazinones (54, 55)
- Compound 54: Contains a 2-fluoro substitution on the benzo-oxazinone ring, improving metabolic stability via reduced oxidative metabolism.
- Compound 55 : Features a 2,2-difluoro group, further enhancing electronegativity and steric bulk.
- Comparison : The target compound lacks fluorine but incorporates a cyclopropane ring, which may confer rigidity and resistance to enzymatic degradation .
Benzo[b][1,4]thiazin-3(4H)-one Derivative (58)
- Structural Difference: Replaces the oxygen atom in benzo-oxazinone with sulfur, increasing lipophilicity and altering hydrogen-bonding capacity.
- Activity Implications: Thiazin derivatives often exhibit improved membrane permeability but reduced solubility compared to oxazinones .
Substituent and Linker Modifications
Cyclopropane vs. Linear Alkyl Chains
The target compound’s 1-phenylcyclopropanecarboxamide introduces significant steric constraints compared to linear alkyl chains (e.g., compounds 22a-c with propionyl linkers). This rigidity may enhance binding selectivity to hydrophobic pockets in biological targets.
Aromatic Substituents
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 54 (Fluorinated) | Compound 58 (Thiazine) | YK014836 (Trifluoromethoxy) |
|---|---|---|---|---|
| LogP | Estimated ~3.2 (moderate) | ~3.8 (high) | ~2.9 (moderate) | ~4.1 (high) |
| Solubility (µg/mL) | Low (predicted) | Very low | Moderate | Very low |
| Metabolic Stability | High (cyclopropane rigidity) | High (fluorine shielding) | Moderate | Moderate |
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a triazinone core which is known for its diverse biological activities. The compound's structure includes:
- A triazinone ring that enhances its interaction with biological targets.
- An ethyl group linked to the triazinone, which may influence its solubility and bioavailability.
- A cyclopropane carboxamide moiety that contributes to its pharmacological profile.
Antibacterial Activity
Research indicates that compounds containing the triazinone structure exhibit notable antibacterial properties. For instance:
- A study demonstrated that derivatives of triazinone showed effective inhibition against various bacterial strains, including Xanthomonas oryzae and Escherichia coli, with EC50 values significantly lower than traditional antibiotics like bismerthiazol .
| Compound | Bacterial Strain | EC50 (µM) | Control EC50 (µM) |
|---|---|---|---|
| 4a-2 | Xanthomonas oryzae | 62.3 | 49.6 (bismerthiazol) |
| 4a-3 | E. coli | 56.0 | 42.9 (thiodiazole copper) |
These findings suggest that this compound may have similar or enhanced antibacterial activity compared to known agents.
Antifungal Activity
Antifungal properties of related compounds have also been documented. For example:
- Compounds derived from the oxobenzo triazine framework have shown effectiveness against fungal pathogens such as Rhizoctonia solani, indicating potential for agricultural applications .
Anticancer Activity
The anticancer potential of triazinone derivatives has been explored in various studies:
- Research has shown that triazinone compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of various triazinone derivatives, this compound was tested against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer effects of this compound revealed that it inhibited tumor growth in vitro by inducing cell cycle arrest at the G2/M phase. This was corroborated by flow cytometry analysis showing increased sub-G1 populations in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
